4-(2,2-dimethyl-1,1-dioxido-4-vinyl-3-thietanyl)morpholine
Description
4-(2,2-Dimethyl-1,1-dioxido-4-vinyl-3-thietanyl)morpholine is a specialized organic compound featuring a morpholine ring fused to a sulfonated thietane (1,1-dioxide) moiety. Key structural attributes include:
- Morpholine ring: A six-membered heterocycle with one oxygen and one nitrogen atom.
- Thietane 1,1-dioxide: A four-membered sulfur-containing ring with two methyl substituents and a sulfone group (S=O₂).
- Vinyl group: A reactive terminal alkene substituent on the thietane ring.
The compound’s molecular formula is C₉H₁₅NO₃S (MW: 217.28 g/mol). The sulfone group enhances polarity, while the vinyl group offers reactivity for addition or polymerization reactions .
Properties
IUPAC Name |
4-ethenyl-2,2-dimethyl-3-morpholin-4-ylthietane 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3S/c1-4-9-10(11(2,3)16(9,13)14)12-5-7-15-8-6-12/h4,9-10H,1,5-8H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKQIZNQFPCWJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(S1(=O)=O)C=C)N2CCOCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-dimethyl-1,1-dioxido-4-vinyl-3-thietanyl)morpholine typically involves multiple steps:
Formation of the Thietanyl Group: The thietanyl group can be synthesized through the reaction of a suitable diene with sulfur dioxide, followed by oxidation to introduce the dioxido functionality.
Vinyl Substitution:
Morpholine Ring Formation: The final step involves the formation of the morpholine ring, which can be achieved through the reaction of an appropriate amine with an epoxide or a halohydrin under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-dimethyl-1,1-dioxido-4-vinyl-3-thietanyl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the dioxido functionality or to reduce the vinyl group to an alkane.
Substitution: The vinyl group can undergo substitution reactions with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in the presence of suitable catalysts or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alkanes or alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
4-(2,2-dimethyl-1,1-dioxido-4-vinyl-3-thietanyl)morpholine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2,2-dimethyl-1,1-dioxido-4-vinyl-3-thietanyl)morpholine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the specific target. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
The table below highlights key differences between the target compound and related derivatives:
Key Observations:
- Functional Groups : The target compound’s thietane and vinyl groups distinguish it from simpler thiomorpholine derivatives (e.g., ) and azetidine-containing analogs ().
- Reactivity : The vinyl group enables conjugation or polymerization, unlike saturated substituents in cyclopentenyl-morpholine () or azetidine derivatives.
- Polarity: The sulfone group increases hydrophilicity compared to non-sulfonated morpholine derivatives.
Biological Activity
4-(2,2-dimethyl-1,1-dioxido-4-vinyl-3-thietanyl)morpholine is a complex organic compound featuring a morpholine ring and a thietanyl group with a vinyl substituent. Its unique structure allows for diverse biological activities, making it a subject of interest in medicinal and synthetic chemistry.
Chemical Structure and Properties
- IUPAC Name : 4-ethenyl-2,2-dimethyl-3-morpholin-4-ylthietane 1,1-dioxide
- Molecular Weight : 245.34 g/mol
- Chemical Formula : C_{11}H_{19}NO_3S
Synthetic Routes
The synthesis typically involves several steps:
- Formation of the Thietanyl Group : Through the reaction of a suitable diene with sulfur dioxide.
- Vinyl Substitution : Introduction of the vinyl group.
- Morpholine Ring Formation : Achieved by reacting an appropriate amine with an epoxide or halohydrin under basic conditions.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. It can function as an inhibitor or activator depending on its structural characteristics. The compound may influence pathways related to signal transduction and metabolic processes.
Enzyme Inhibition Studies
Research indicates that the compound can inhibit specific enzymes, which is critical for understanding its potential therapeutic applications. For instance, studies have shown that it interacts with tubulin, affecting polymerization processes crucial for cell division .
Cytotoxicity and Anticancer Properties
Preliminary investigations into the cytotoxic effects of this compound reveal moderate activity against various cancer cell lines. Notably:
- Cell Lines Tested : A549 (lung carcinoma) and HeLa (cervical carcinoma).
- Findings : The compound exhibited selective toxicity towards cancer cells while sparing non-tumorigenic cells, indicating its potential as a chemotherapeutic agent .
Comparative Analysis with Similar Compounds
| Compound | Structural Variants | Biological Activity |
|---|---|---|
| 4-(2,2-dimethyl-1,1-dioxido-3-thietanyl)morpholine | Lacks vinyl group | Different reactivity |
| 4-(2,2-dimethyl-1,1-dioxido-4-propyl-3-thietanyl)morpholine | Propyl group present | Increased steric hindrance |
The presence of the vinyl group in this compound enhances its reactivity and functionalization potential compared to its analogs.
Study on Optical Properties
A study investigated the optical properties of related compounds featuring morpholine derivatives. These compounds demonstrated significant photodynamic activity, suggesting that similar mechanisms may be applicable to this compound in terms of inducing oxidative stress in cancer cells through light activation .
In Vivo Studies
Further research is needed to evaluate the in vivo efficacy and safety profile of this compound. Current findings suggest promising results in vitro; however, detailed studies involving animal models are essential to establish therapeutic viability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
